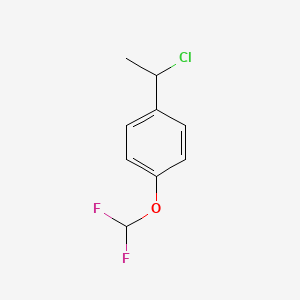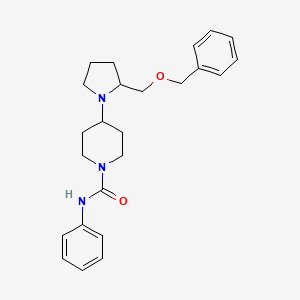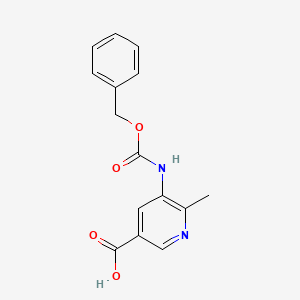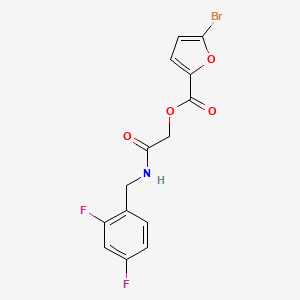
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, also known as Cloretazine, is a synthetic compound that belongs to the family of alkylating agents. It was first synthesized in the 1970s and has since been studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Dissociative Electron Attachment in Organic Matrices
Free radicals formed from chloroethyl benzenes, including compounds similar to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, were studied in γ-irradiated organic matrices. The research, conducted by Saito and Yoshida (1974), explored the spectra transformations and interactions between radicals and anions, shedding light on the behavior of such compounds under specific conditions (Saito & Yoshida, 1974).
Iodination of Sterically Hindered Alkyl Substituted Benzenes
In a study by Stavber et al. (2002), benzene derivatives, structurally related to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, were selectively iodinated. This research demonstrated effective methods for modifying such benzene derivatives, which is crucial in synthesizing various complex organic compounds (Stavber, Kralj, & Zupan, 2002).
Structure of Ionic Liquid-Benzene Mixtures
Deetlefs et al. (2005) investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene. The study is relevant as it provides insight into how benzene and its derivatives, like 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene, interact in mixed ionic environments (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).
Microwave-assisted Synthesis of Difluoromethylated Benzenes
Pan, Wang, and Xiao (2017) developed a microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene, which highlights an efficient method for producing compounds structurally related to 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene (Pan, Wang, & Xiao, 2017).
Catalytic Conversions of Polychlorinated Benzenes and Dioxins
Lee and Jurng (2008) explored the use of a vanadium-based catalyst for catalytic conversions of chlorinated benzenes and dioxins. This study is pertinent for understanding the decomposition and transformation of complex benzene compounds like 1-(1-Chloroethyl)-4-(difluoromethoxy)benzene (Lee & Jurng, 2008).
Propiedades
IUPAC Name |
1-(1-chloroethyl)-4-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJKSKUEAQPSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-4-(difluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid](/img/structure/B2402955.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![1-(2,5-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2402967.png)
![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)


